1-甲氧基环戊烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

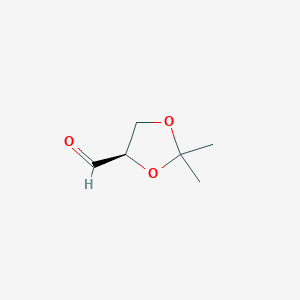

1-Methoxycyclopentene is a chemical compound that is part of a broader class of organic molecules known as vinyl ethers. These compounds are characterized by the presence of an ether functional group (an oxygen atom connected to two alkyl or aryl groups) and a vinyl group (a two-carbon chain with a double bond). The specific structure and properties of 1-methoxycyclopentene can be inferred from studies on similar compounds, as direct studies on 1-methoxycyclopentene itself are not provided in the data.

Synthesis Analysis

The synthesis of compounds related to 1-methoxycyclopentene involves various chemical reactions. For instance, 2-bromo-3-methoxy-1,3-dimethylcyclopentene can be synthesized by the addition of MeLi to a brominated cyclopentenone followed by treatment with Mel, yielding a high yield of the desired product . Additionally, cyclopentadienones can undergo 1,5-sigmatropic rearrangement after the 1,4-addition of amines, leading to the formation of cyclopentenones . These methods highlight the reactivity of cyclopentene derivatives and provide insight into potential synthetic routes for 1-methoxycyclopentene.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methoxycyclopentene has been studied using techniques such as electron diffraction and X-ray crystallography. For example, 1-methoxycyclohexene has been found to adopt a cis conformation for the vinyl ether portion in the gas phase, with specific bond lengths and angles detailed in the study . These structural parameters are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Chemical reactions involving methoxycyclopentene derivatives are diverse. Photocycloaddition reactions can yield tricyclic compounds , while reactions with the OH radical in the presence of NO can lead to various carbonyl products . These reactions demonstrate the reactivity of the vinyl ether group and the potential for 1-methoxycyclopentene to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones . The synthesis of first-row transition-metal complexes with methoxycyclobutenedionate ligands provides insights into the coordination chemistry and potential applications of these compounds . The physical properties such as solubility, boiling point, and melting point are often determined by the molecular structure and can be crucial for the practical use of these compounds in chemical synthesis and industry.

科学研究应用

溶剂和合成中间体

MCP,也称为环戊基甲基醚 (CPME),可用作广泛反应中的溶剂,包括萃取和重结晶。它的物理性质,如沸点为 106°C 和溶于大多数有机溶剂,使其适用于各种有机反应。CPME 是通过环戊醇甲基化或向环戊烯中加入甲醇制备的。它因在储存条件下的稳定性而备受重视,在氮气气氛下储存在黑暗、干燥和凉爽的环境中时可防止自氧化 (Watanabe & Torisawa, 2013)。

光子和化学可切换系统

在光子和化学可切换系统中,MCP 的衍生物被设计为具有多重切换的荧光行为,这是由于质子化、配位和光化学反应造成的,这是由多个结合位点造成的。这些衍生物促进了其分子结构中几个基本逻辑门的级联,展示了该化合物在先进材料科学和信息处理应用中的潜力 (Li 等,2008)。

催化和合成化学

MCP 在催化和合成化学中也至关重要。例如,亚磺烯 1 在温和的 Lewis 酸催化下与环烯烃反应,以非对映选择性地形成硫代环丙烷。这展示了 MCP 在硫转移过程中的作用,并提供了对这类化学反应的宝贵机理见解 (Adam & Fröhling, 2002)。

先进材料科学

在先进材料科学领域,MCP 衍生物显示出巨大的潜力。例如,与石墨烯自组装的共轭聚合物用于 1-羟基芘的电化学传感,证明了 MCP 在开发具有高灵敏度和特异性的传感器的效用。该应用强调了该化合物在环境监测和公共卫生中的相关性 (Pang 等,2020)。

安全和危害

1-Methoxycyclopentene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to ingest .

属性

IUPAC Name |

1-methoxycyclopentene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIATJNLLNNGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147944 |

Source

|

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxycyclopentene | |

CAS RN |

1072-59-9 |

Source

|

| Record name | 1-Methoxycyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)